3-chloro-2-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-5-(trifluoromethyl)pyridine
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Overview
Description
3-chloro-2-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a pyridinyl substituent. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-5-(trifluoromethyl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the pyridinyl substituent. The reaction conditions often include the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using trifluoromethylating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms. The scalability of the synthesis is achieved by carefully controlling reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-chloro-2-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-chloro-2-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. It is believed to exert its effects by modulating enzyme activity or binding to receptor sites. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the central nervous system to provide neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-(difluoromethyl)-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
What sets 3-chloro-2-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-5-(trifluoromethyl)pyridine apart from similar compounds is its unique combination of a trifluoromethyl group and a pyrazolo[1,5-a]pyrimidine core. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in drug development and other applications.
Properties
IUPAC Name |
6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N4/c1-7-2-11-18-4-8(6-21(11)20-7)12-10(14)3-9(5-19-12)13(15,16)17/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADVGTOBEDITFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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